Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate
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Overview
Description
Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate: is an organic compound with the molecular formula C9H8FNO2 . It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate typically involves the reaction of 5-fluoropyridine-2-carbaldehyde with methyl acrylate in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like sodium methoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of fluorinated pyridine derivatives on biological systems. It is also used in the development of fluorescent probes and imaging agents .
Medicine: Its fluorine atom enhances the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and functional groups .
Comparison with Similar Compounds
- Methyl 3-(5-chloropyridin-2-yl)prop-2-enoate
- Methyl 3-(5-bromopyridin-2-yl)prop-2-enoate
- Methyl 3-(5-iodopyridin-2-yl)prop-2-enoate
Comparison: Methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for drug development. Compared to its chlorinated, brominated, and iodinated analogs, the fluorinated compound exhibits higher binding affinity and selectivity towards specific molecular targets .
Properties
CAS No. |
917760-92-0 |
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Molecular Formula |
C9H8FNO2 |
Molecular Weight |
181.16 g/mol |
IUPAC Name |
methyl 3-(5-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)5-4-8-3-2-7(10)6-11-8/h2-6H,1H3 |
InChI Key |
SCHNDHNOGDAASE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=NC=C(C=C1)F |
Origin of Product |
United States |
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